molecular formula C19H20N4O5S B2977542 3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)propanamide CAS No. 896372-26-2

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)propanamide

Cat. No. B2977542
CAS RN: 896372-26-2
M. Wt: 416.45
InChI Key: GEWGBYPKIOSVEW-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(4-sulfamoylphenethyl)propanamide, also known as SPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SPP belongs to the class of sulfonamide-containing compounds that have been extensively studied for their pharmacological properties. In

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the chemical structure of interest, were designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some showing potency 1.5–3.0-fold greater than the positive control 5-FU. Molecular docking studies further supported their potential mechanism of action through inhibition of key cancer-related enzymes (Al-Suwaidan et al., 2016).

Pharmacological Exploration

Research on quinazoline derivatives has also extended to their potential as diuretic and antihypertensive agents. A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic activities in rats. Notably, specific compounds demonstrated potent activity, comparing favorably with standard drugs (Rahman et al., 2014).

Catalytic Synthesis Approaches

Efforts to develop efficient synthesis methods for quinazolinone derivatives include using silica-bonded N-propylsulfamic acid as a recyclable catalyst. This approach facilitated the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives through a one-pot, three-component reaction, demonstrating the versatility and eco-friendly aspects of this methodology (Niknam et al., 2011).

properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c20-29(27,28)14-7-5-13(6-8-14)9-11-21-17(24)10-12-23-18(25)15-3-1-2-4-16(15)22-19(23)26/h1-8H,9-12H2,(H,21,24)(H,22,26)(H2,20,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWGBYPKIOSVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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